molecular formula C22H21ClN2O4S B2667534 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 922040-97-9

2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2667534
CAS No.: 922040-97-9
M. Wt: 444.93
InChI Key: MPRCYLLFZOLHME-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a benzodioxole ring, a benzothiazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole and benzothiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of benzodioxole, benzothiazole, and oxolane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-13-16(23)5-7-19-21(13)24-22(30-19)25(11-15-3-2-8-27-15)20(26)10-14-4-6-17-18(9-14)29-12-28-17/h4-7,9,15H,2-3,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRCYLLFZOLHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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